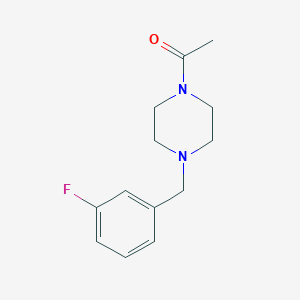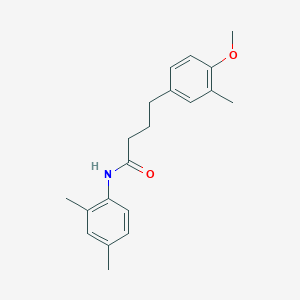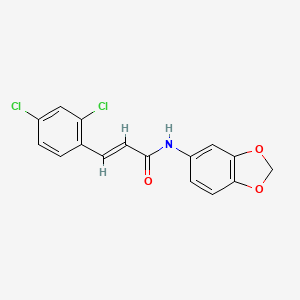![molecular formula C20H16ClNO2 B5706717 N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide, commonly known as CPP, is a synthetic compound that has gained significant attention in the scientific community. CPP belongs to the class of organic compounds known as acetanilides and is widely used in various scientific research applications due to its unique properties.
Mechanism of Action
CPP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, CPP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
CPP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various inflammatory conditions such as arthritis, gout, and fever. CPP has also been shown to possess antitumor properties and has been investigated as a potential anticancer agent.
Advantages and Limitations for Lab Experiments
CPP is a widely used compound in scientific research due to its unique properties and ease of synthesis. It is readily available and relatively inexpensive. However, CPP has some limitations in lab experiments. It is known to be unstable in certain conditions, which can affect its activity and potency. Additionally, CPP has been shown to have some toxic effects on liver cells, which can limit its use in certain experiments.
Future Directions
CPP has shown promise as a potential drug candidate for various inflammatory conditions and cancer. Future research should focus on developing more potent and selective COX inhibitors based on the structure of CPP. Additionally, the metabolism and toxicity of CPP should be further investigated to understand its potential side effects and interactions with other drugs.
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is widely used in various scientific research applications and has shown promise as a potential drug candidate for various inflammatory conditions and cancer. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Synthesis Methods
The synthesis of CPP involves the condensation of 4-chlorophenol with aniline, followed by acetylation with acetic anhydride to produce CPP. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified by recrystallization to obtain a pure form of CPP.
Scientific Research Applications
CPP is widely used in scientific research due to its unique properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. CPP is also used as a model compound for studying the metabolism of acetanilides in the liver. Additionally, CPP is used as a substrate for studying the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-6-10-18(11-7-16)24-19-12-8-17(9-13-19)22-20(23)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRHUCAAMWRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)


![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)